molecular formula C25H30N6O3 B2540898 3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927625-61-4

3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2540898
CAS RN: 927625-61-4
M. Wt: 462.554
InChI Key: QQEKDWMJGYTHON-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H30N6O3 and its molecular weight is 462.554. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

Studies have explored the pharmacological potential of derivatives of imidazo[2,1-f]purine-2,4-dione, which include compounds like 3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One study found that certain derivatives exhibited potent 5-HT(1A) receptor ligand properties and showed potential anxiolytic and antidepressant activity in preclinical models (Zagórska et al., 2009). Similarly, another research indicated that certain arylpiperazinylalkyl purine-2,4-diones had a spectrum of receptor activities, notably for 5-HT1A and 5-HT7 receptors, and suggested potential as anxiolytic and antidepressant agents (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

The affinity of derivatives of imidazo[2,1-f]purines for various receptors, including 5-HT(1A), 5-HT(6), 5-HT(7), and dopamine D2 receptors, has been studied. One study evaluated the inhibitory potencies of these derivatives for phosphodiesterases - PDE4B1 and PDE10A, finding promising structures for future modification and study (Zagórska et al., 2016).

Molecular Structure and Properties

The molecular structure and properties of related compounds have been the subject of research. For instance, the crystal structure of certain compounds, including the purine fused-ring system and the morpholine ring, has been described, providing insights into their conformation and potential interactions (Karczmarzyk & Pawłowski, 1997).

Antiviral Activity

Some studies have focused on antiviral activities of related compounds. For example, the synthesis of nucleosides and nucleotides of imidazo[1,2-a]-s-triazine and their moderate antiviral activity against viruses like rhinovirus has been documented, indicating the potential for development in antiviral therapeutics (Kim et al., 1978).

Antimicrobial and Antifungal Activities

Certain 2‐xanthone derivatives, including those with cinnamyl and imidazole moieties, have been synthesized and shown to have notable antifungal and antibacterial properties, demonstrating the potential of these compounds in addressing microbial infections (Marona et al., 2009).

properties

IUPAC Name

4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O3/c1-19-18-31-21-22(26-24(31)29(19)13-7-11-28-14-16-34-17-15-28)27(2)25(33)30(23(21)32)12-6-10-20-8-4-3-5-9-20/h3-6,8-10,18H,7,11-17H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEKDWMJGYTHON-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16615220

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